molecular formula C7H6BrClO3S B1268023 5-Bromo-2-methoxybenzenesulfonyl chloride CAS No. 23095-05-8

5-Bromo-2-methoxybenzenesulfonyl chloride

Cat. No. B1268023
CAS RN: 23095-05-8
M. Wt: 285.54 g/mol
InChI Key: IXSBNNRUQYYMRM-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxybenzenesulfonyl chloride is a benzenesulfonyl chloride derivative . It is used for the synthesis and pharmacological evaluation of sulfonamide derivatives of thiazolidin-4-ones .


Synthesis Analysis

This compound can be synthesized from 4-Bromoanisole . It may be used in the preparation of various 1-bromo-3-heteroarylbenzene derivatives such as 2-(5-bromo-2-methoxyphenyl)benzofuran, 2-(5-bromo-2-methoxyphenyl)-1-methylpyrrole, and 2-(5-bromo-2-methoxyphenyl)benzoxazole .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-methoxybenzenesulfonyl chloride is C7H6BrClO3S . Its IUPAC Standard InChI is InChI=1S/C7H6BrClO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3 .


Chemical Reactions Analysis

5-Bromo-2-methoxybenzenesulfonyl chloride can be used in the preparation of various 1-bromo-3-heteroarylbenzene derivatives . It may also be used to synthesize N-(4-ethylbenzoyl)-2-methoxybenzenesulfonamide .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-methoxybenzenesulfonyl chloride is 285.54 g/mol . The melting point is 115-118 °C .

Scientific Research Applications

Preparation of Heteroarylbenzene Derivatives

5-Bromo-2-methoxybenzenesulfonyl chloride can be used in the preparation of 1-bromo-3-heteroarylbenzene derivatives . These derivatives include:

These compounds are important in the field of organic chemistry and can be used as building blocks in the synthesis of various complex molecules.

Synthesis of N-(4-ethylbenzoyl)-2-methoxybenzenesulfonamide

5-Bromo-2-methoxybenzenesulfonyl chloride can also be used to synthesize N-(4-ethylbenzoyl)-2-methoxybenzenesulfonamide . This compound has potential applications in medicinal chemistry.

Synthesis of Sulfonamide Derivatives of Thiazolidin-4-ones

Another application of 5-Bromo-2-methoxybenzenesulfonyl chloride is in the synthesis and pharmacological evaluation of sulfonamide derivatives of thiazolidin-4-ones . These compounds are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Safety and Hazards

5-Bromo-2-methoxybenzenesulfonyl chloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

5-bromo-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSBNNRUQYYMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334224
Record name 5-Bromo-2-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxybenzenesulfonyl chloride

CAS RN

23095-05-8
Record name 5-Bromo-2-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To chlorosulphonic acid (140 mL, 2 mol), cooled to 0-5° C., there added dropwise 35 ml (0.279 mol) of 4-bromoanisole. The solution is stirred for 30 minutes at 0° C. and then for about 16 hours at ambient temperature; it is poured slowly onto ice and is then stirred for a few more minutes. The white precipitate formed is filtered off and then washed with copious amounts of water.
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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